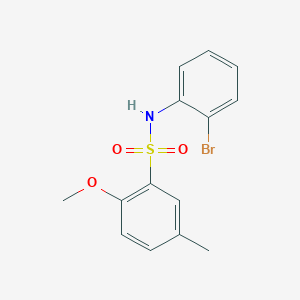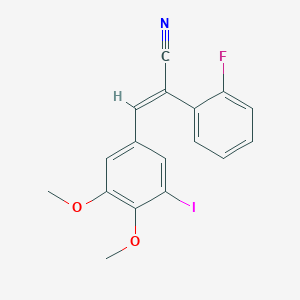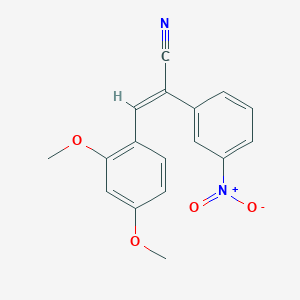![molecular formula C22H16N2O3 B3607006 (2E)-3-[2-(benzyloxy)phenyl]-2-(3-nitrophenyl)prop-2-enenitrile](/img/structure/B3607006.png)
(2E)-3-[2-(benzyloxy)phenyl]-2-(3-nitrophenyl)prop-2-enenitrile
Overview
Description
(2E)-3-[2-(benzyloxy)phenyl]-2-(3-nitrophenyl)prop-2-enenitrile: is an organic compound characterized by its complex structure, which includes benzyloxy and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-[2-(benzyloxy)phenyl]-2-(3-nitrophenyl)prop-2-enenitrile typically involves a multi-step process. One common method includes the following steps:
Formation of the benzyloxyphenyl intermediate: This step involves the reaction of benzyl alcohol with a phenyl halide under basic conditions to form the benzyloxyphenyl compound.
Nitration: The benzyloxyphenyl compound is then subjected to nitration using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group.
Aldol Condensation: The final step involves an aldol condensation reaction between the benzyloxyphenyl and nitrophenyl intermediates in the presence of a base to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzoic acid derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyloxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or other strong bases.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzyloxy derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of certain chemical transformations.
Material Science: It can be incorporated into polymers to modify their properties.
Biology:
Biochemical Probes: The compound can be used as a probe to study enzyme activities and protein interactions.
Medicine:
Drug Development: Its derivatives may have potential as therapeutic agents, particularly in targeting specific enzymes or receptors.
Industry:
Dye and Pigment Production: The compound can be used as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism by which (2E)-3-[2-(benzyloxy)phenyl]-2-(3-nitrophenyl)prop-2-enenitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzyloxy and nitrophenyl groups play crucial roles in binding to these targets, influencing their activity and leading to various biochemical outcomes.
Comparison with Similar Compounds
Bis(2-ethylhexyl) terephthalate: Used as a plasticizer with similar structural features.
Cetylpyridinium chloride: Shares some functional group similarities and is used as an antimicrobial agent.
2,2’-Bipyridyl: A ligand used in coordination chemistry with comparable binding properties.
Uniqueness: (2E)-3-[2-(benzyloxy)phenyl]-2-(3-nitrophenyl)prop-2-enenitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
(E)-2-(3-nitrophenyl)-3-(2-phenylmethoxyphenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O3/c23-15-20(18-10-6-11-21(14-18)24(25)26)13-19-9-4-5-12-22(19)27-16-17-7-2-1-3-8-17/h1-14H,16H2/b20-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRAXFFRWCFXTPZ-MOSHPQCFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C=C(C#N)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2/C=C(/C#N)\C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[[2-(4-Nitropyrazol-1-yl)acetyl]amino]benzamide](/img/structure/B3606923.png)
![2-[(3-bromobenzyl)thio]-3-(2-methyl-2-propen-1-yl)-4(3H)-quinazolinone](/img/structure/B3606929.png)
![N-({[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-2-phenoxyacetamide](/img/structure/B3606936.png)
![7-[(3-Bromophenyl)methyl]-8-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B3606943.png)
![7-(DIFLUOROMETHYL)-N-[(FURAN-2-YL)METHYL]-5-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE](/img/structure/B3606951.png)

![1-[(4-methoxy-3-methylphenyl)sulfonyl]-N-[3-(methylthio)phenyl]-4-piperidinecarboxamide](/img/structure/B3606969.png)
![Ethyl 4-[[2-[4-[(2,5-dimethylphenyl)sulfamoyl]phenoxy]acetyl]amino]benzoate](/img/structure/B3606974.png)


![(2E)-3-[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(3-nitrophenyl)prop-2-enenitrile](/img/structure/B3607013.png)
![2-[2-bromo-4-[(E)-2-cyano-2-(3-nitrophenyl)ethenyl]-6-methoxyphenoxy]acetic acid](/img/structure/B3607023.png)
![(2E)-3-[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]-2-(3-nitrophenyl)prop-2-enenitrile](/img/structure/B3607027.png)
![(5Z)-5-({4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-(PYRROLIDIN-1-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE](/img/structure/B3607029.png)
